![molecular formula C11H8ClNS B1529312 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole CAS No. 1344354-06-8](/img/structure/B1529312.png)
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole
Overview
Description
“2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole” is a heterocyclic compound with the CAS Number: 1344354-06-8 . It has a molecular weight of 221.71 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole” is C11H8ClNS .Physical And Chemical Properties Analysis
The predicted boiling point of “2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole” is 385.3±40.0 °C . The predicted density is 1.379±0.06 g/cm3 .Scientific Research Applications
Corrosion Inhibition
2-Chloro-4H,5H-naphtho[1,2-d][1,3]thiazole derivatives show potential as corrosion inhibitors. For instance, quinoxaline derivatives like 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole have been used as inhibitors for mild steel in acidic environments. Their effectiveness was confirmed through various methods such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy. These derivatives demonstrated high corrosion inhibition efficiency, making them promising for industrial applications in corrosion prevention (Saraswat & Yadav, 2020).
Solar Cell Applications
A naphtho[1,2-c:5,6-c']bis([1,2,5]-thiadiazole)-based narrow-bandgap π-conjugated polymer, related to the naphtho[1,2-d][1,3]thiazole structure, has been designed for application in polymer solar cells. This derivative has achieved remarkable power conversion efficiencies over 10% in both conventional and inverted device architectures, indicating its potential in the field of renewable energy (Jin et al., 2016).
Crystal Structure Analysis
The crystal structure of chloro-1-(2-thiazolylazo)-2-naphtholatopalladium(II) dioxane solvate, a compound related to 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole, has been extensively studied. This analysis provides insights into the molecular interactions and structural properties of such compounds, which is crucial for developing new materials and understanding their properties (Kurahashi, 1974).
Electrophilic Substitution Studies
Investigations into the electrophilic substitution reactions of naphtho[1,2-d][1,3]thiazole derivatives have revealed diverse outcomes depending on the nature of the attacking reagent. These studies provide valuable information for the synthesis and functionalization of these compounds, which can be applied in various chemical processes (Pesin & Kaukhova, 1972).
Semiconductor Research
Naphtho[1,2-c:5,6-c']bis([1,2,5]-thiadiazole) derivatives, similar to 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole, have been used in semiconductor research. For instance, a derivative with high electron and hole mobilities has been synthesized and utilized in ambipolar transporting devices. This highlights the compound's potential in electronic applications (Sun et al., 2009).
Antimicrobial Efficacy
2-Amino-4-(2-naphthalenyl) thiazole, a compound structurally related to 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole, has been synthesized and evaluated for its antimicrobial efficacy. Its derivatives have shown promising results against various bacterial strains, indicating its potential in pharmaceutical applications (Patel & Mehta, 2006).
Safety And Hazards
The safety information for “2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole” includes several precautionary statements. For example, it should be kept away from heat/sparks/open flames/hot surfaces . It should not be allowed to come into contact with air . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-4,5-dihydrobenzo[e][1,3]benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNS/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLPCAFBJSDMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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